N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester
Description
N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide (NHS) ester is a bifunctional compound widely used in peptide synthesis and bioconjugation. The molecule features two tert-butoxycarbonyl (Boc) protecting groups on the alpha (α) and epsilon (ε) amines of D-lysine, ensuring selective reactivity at the NHS ester moiety. This design enables controlled conjugation with primary amines (e.g., proteins, peptides) under mild alkaline conditions . Its applications span drug delivery, fluorescent labeling, and cross-linking in structural biology .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVLXQGNLCPZCL-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65581-52-4 | |
| Record name | Carbamic acid,[1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1,5-pentanediyl]bis-,bis(1,1-dimethylethyl) ester, (R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Boc Protection via Direct Bocylation
The foundational approach involves sequential protection of lysine’s α- and ε-amino groups using di-tert-butyl dicarbonate (Boc anhydride). Lysine hydrochloride is dissolved in a water-THF mixture and treated with Boc anhydride under alkaline conditions (pH 10–11) maintained by sodium hydroxide . The α-amino group is protected first due to its lower pKa (~8.0) compared to the ε-amino group (~10.5) . After completion, the ε-amino group undergoes Bocylation under similar conditions, yielding N-α,N-ε-di-Boc-lysine.
Key Reaction Parameters
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Solvent System : A 1:1 mixture of water and THF ensures solubility of both lysine and Boc anhydride .
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Temperature : Reactions are conducted at 0–5°C to minimize hydrolysis of Boc anhydride .
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Stoichiometry : Two equivalents of Boc anhydride per lysine molecule are required for complete di-protection .
Post-reaction, the product is extracted into ethyl acetate, washed to neutrality, and concentrated to an oily residue. Yield improvements (up to 85%) are achieved by incremental Boc anhydride addition and rigorous pH control .
Selective Protection via Schiff Base Intermediate
A patent (WO2001027074A1) details a novel method utilizing a p-anisaldehyde Schiff base to selectively protect lysine’s ε-amino group . Lysine monohydrochloride reacts with p-anisaldehyde in ethanol at 0°C, forming a Schiff base that shields the ε-amino group. Subsequent Bocylation of the α-amino group proceeds with Boc anhydride in THF at pH 10, followed by Schiff base hydrolysis under acidic conditions (pH 2–3) . The ε-amino group is then Bocylated, yielding the di-protected lysine.
Advantages of the Schiff Base Approach
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Selectivity : The Schiff base prevents ε-amino group reactivity, enabling exclusive α-amino protection in the first step .
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Yield Enhancement : Reduced side reactions increase overall yield to 90–95% .
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Scalability : Suitable for multi-kilogram synthesis due to mild conditions and straightforward purification .
Activation with N-Hydroxysuccinimide (NHS)
The di-Boc-lysine’s carboxyl group is activated via NHS ester formation. In anhydrous DMF, di-Boc-lysine is reacted with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) . The reaction proceeds at room temperature for 12–24 hours, with yields exceeding 80% .
Optimization Insights
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Coupling Agents : DCC or ethylcarbodiimide hydrochloride (EDC) are preferred for minimal racemization .
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Solvent Choice : DMF or dichloromethane ensures high NHS solubility and reaction homogeneity .
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Workup : Precipitated dicyclohexylurea is filtered, and the NHS ester is purified via recrystallization from ethyl acetate/hexane .
Comparative Analysis of Preparation Methods
| Parameter | Direct Bocylation | Schiff Base Method |
|---|---|---|
| Yield | 75–85% | 90–95% |
| Selectivity | Moderate | High |
| Scalability | Limited to 100g | Multi-kilogram |
| Complexity | Low | Moderate |
The Schiff base method outperforms direct Bocylation in yield and selectivity, albeit requiring additional steps for Schiff base formation and hydrolysis . Industrial applications favor the Schiff base route for its reproducibility, while academic labs may prefer direct Bocylation for simplicity .
Challenges and Mitigation Strategies
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Racemization Risk : Prolonged exposure to alkaline conditions during Bocylation can epimerize the lysine chiral center. Mitigation includes strict temperature control (<5°C) and minimized reaction times .
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NHS Ester Hydrolysis : The activated ester is moisture-sensitive. Storage at -20°C in anhydrous DMSO or DMF extends shelf life .
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Purification Difficulties : Silica gel chromatography (eluent: 5% MeOH in DCM) effectively separates di-Boc-lysine-NHS ester from byproducts .
Industrial and Research Applications
The compound’s utility spans peptide therapeutics (e.g., antibody-drug conjugates) and materials science (e.g., functionalized polymers) . A 2025 market analysis projects a 12% annual growth in demand, driven by increased adoption in targeted drug delivery .
Chemical Reactions Analysis
Types of Reactions
N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester primarily undergoes substitution reactions, where the NHS ester reacts with nucleophiles such as amines to form stable amide bonds. This reaction is commonly used in peptide synthesis and bioconjugation .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include primary amines, which act as nucleophiles, and organic solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed
The major products formed from reactions involving this compound are amide-linked bioconjugates. These products are valuable in various applications, including the synthesis of peptides and the modification of proteins .
Scientific Research Applications
Peptide Synthesis
Boc-Lys(Boc)-OSu serves as a crucial building block in peptide synthesis, facilitating the formation of peptide bonds through its activated N-hydroxysuccinimide (NHS) ester group. The dual Boc protecting groups prevent unwanted reactions during the assembly of peptide chains, allowing for precise control over the synthesis process. This compound enables researchers to create complex peptides that can be used in drug development and biological studies .
Key Features:
- Protected Amino Acids: The Boc groups protect the amino and carboxyl functionalities of lysine, enhancing stability during synthesis.
- Efficient Coupling: The NHS ester allows for efficient coupling with other amino acids or molecules, leading to high-yield peptide formation.
Bioconjugation
In bioconjugation, Boc-Lys(Boc)-OSu is utilized to attach biomolecules to surfaces or other molecules, which is essential in targeted drug delivery systems. The NHS ester reacts with primary amines on proteins or other biomolecules, forming stable amide bonds that enhance the specificity and efficacy of drug delivery systems .
Applications:
- Targeted Drug Delivery: Facilitates the design of conjugates that can deliver therapeutic agents directly to specific cells or tissues.
- Surface Modification: Used to modify surfaces in biosensors or diagnostic tools for improved performance.
Protein Modification
The compound is instrumental in modifying proteins to enhance their stability and functionality. By enabling specific modifications at lysine residues, researchers can alter protein properties for therapeutic applications. This includes increasing resistance to proteolysis or improving solubility and bioavailability .
Case Studies:
- Therapeutic Proteins: Studies have shown that modifications using Boc-Lys(Boc)-OSu can improve the pharmacokinetics of therapeutic proteins by enhancing their half-life in circulation.
- Functionalization: Researchers have reported successful functionalization of antibodies using this compound, leading to enhanced targeting capabilities .
Diagnostics
Boc-Lys(Boc)-OSu is also employed in diagnostic assays, where it aids in developing sensitive detection methods for various diseases. Its ability to form stable conjugates makes it suitable for use in assays that require high specificity and sensitivity .
Applications:
- Disease Detection: Used in the development of assays for biomarkers associated with diseases such as cancer.
- Immunoassays: Enhances the performance of immunoassays by improving the binding affinity of antibodies to antigens.
Research in Drug Delivery
Researchers leverage Boc-Lys(Boc)-OSu's unique chemical structure to improve drug delivery mechanisms. Its reactive NHS ester allows for the controlled release of drugs at specific sites within the body, optimizing therapeutic outcomes .
Innovations:
- Nanoparticle Formulations: Integration into nanoparticle systems for targeted therapy.
- Controlled Release Systems: Development of systems that release drugs in response to specific biological stimuli.
Mechanism of Action
The mechanism of action of N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester involves the formation of a stable amide bond between the NHS ester and a nucleophilic amine. This reaction is facilitated by the good leaving group properties of the NHS ester, which allows for efficient coupling under mild conditions. The molecular targets and pathways involved include the amino groups of peptides and proteins, which are modified to create bioconjugates with desired properties .
Comparison with Similar Compounds
Research Findings and Case Studies
- Protein Cross-Linking : A 2023 study showed that NHS esters rarely react with serine, threonine, or tyrosine (STY) residues, highlighting the importance of lysine-targeting compounds like the Boc-protected derivative for precise cross-linking .
- Drug Delivery : Lee et al. demonstrated that PEGylation using NHS esters (e.g., PLys-g-PEG copolymers) benefits from Boc-protected intermediates to prevent backbone aggregation .
- Fluorescent Probes : Coumarin-labeled NHS esters achieved 63% yield in TMR-NISO derivatives, whereas Boc-protected analogs require additional deprotection steps but offer better site specificity .
Biological Activity
N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester (commonly referred to as D-Lys(Boc)2-NHS) is a significant compound in biochemistry, particularly in peptide synthesis and bioconjugation. This article explores its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 443.49 g/mol. It appears as an off-white powder and is slightly soluble in water, which influences its handling in laboratory settings. The compound features two tert-butoxycarbonyl (Boc) protecting groups at the alpha and epsilon amine positions, which are crucial for its reactivity and stability during synthesis.
The primary biological activity of D-Lys(Boc)2-NHS stems from its ability to form stable amide bonds with primary amines in proteins and peptides. The hydroxysuccinimide (NHS) moiety facilitates this reaction by allowing nucleophilic attack on the carbonyl carbon, leading to the formation of stable conjugates. This property is particularly useful in constructing complex peptides through sequential coupling reactions.
Applications
D-Lys(Boc)2-NHS is utilized across various fields including:
- Peptide Synthesis : It serves as a coupling agent that facilitates the formation of amide bonds between amino acids or peptides.
- Bioconjugation : The compound allows for the conjugation of biomolecules, enhancing their stability and functionality.
- Drug Development : Its ability to modify proteins can be leveraged in developing therapeutics that target specific biological pathways.
Research Findings
Numerous studies highlight the effectiveness of D-Lys(Boc)2-NHS in biological applications:
- Peptide Synthesis Efficiency : Research indicates that using D-Lys(Boc)2-NHS significantly increases the yield of desired peptide products compared to traditional methods. The protection offered by Boc groups allows for selective reactions at desired sites without undesired side reactions.
- Conjugation Studies : Interaction studies have shown that D-Lys(Boc)2-NHS can form stable conjugates with various biomolecules, which is critical for designing targeted drug delivery systems .
- Reactivity Profiling : The compound has been employed in activity-based protein profiling (ABPP), enabling researchers to map reactive sites on proteins, facilitating the identification of potential drug targets .
Case Studies
Safety Considerations
While D-Lys(Boc)2-NHS is a valuable tool in biochemical research, it may cause irritation upon contact with skin or eyes. Proper laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE).
Q & A
Q. What are the quantitative methods to assess conjugation efficiency?
- Fluorometric assays : Use trinitrobenzenesulfonic acid (TNBSA) to quantify free amines pre-/post-conjugation .
- MALDI-TOF : Compare mass shifts of the peptide/protein before and after modification .
- SDS-PAGE : Detect molecular weight changes or use Western blotting with Boc-specific antibodies .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
